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molecular formula C10H13NO2 B2508836 N-(4-methoxy-3-methylphenyl)acetamide CAS No. 31910-25-5

N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B2508836
M. Wt: 179.219
InChI Key: MPBJOBHAURZVBO-UHFFFAOYSA-N
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Patent
US08288425B2

Procedure details

By proceeding in a manner similar to Reference Example 33(a) above but using 4-methoxy-3-methyl-phenylamine (2.07 g, Reference Example 30(u)) and subjecting the reaction product to flash chromatography on silica eluting with a mixture of ethyl acetate and n-pentane (1:1, v/v) there was prepared N-4-methoxy-3-methyl-phenyl)-acetamide (2.65 g) as a pale pink crystalline solid. LC-MS (Method J): RT=2.94 minutes, 180.30 (M+H)+.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[CH3:10].[C:11](OCC)(=[O:13])[CH3:12].C(N)(=O)C>CCCCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:11](=[O:13])[CH3:12])=[CH:5][C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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